2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
Beschreibung
This compound is a hybrid heterocyclic molecule comprising three distinct structural motifs:
- 1-Methylindole core: A bicyclic aromatic system with a methyl substituent at the N1 position, known for its role in modulating pharmacokinetic properties and binding interactions in bioactive molecules .
- Azetidine linker: A four-membered ring connecting the indole and triazolopyrimidine moieties, providing conformational rigidity and influencing solubility .
The compound’s synthesis likely involves coupling a pre-functionalized azetidine intermediate with the triazolopyrimidine and indole subunits, as seen in analogous procedures for pyrazolo-triazolo-pyrimidine derivatives .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-7-19(26-20(23-13)21-12-22-26)28-15-10-25(11-15)18(27)8-14-9-24(2)17-6-4-3-5-16(14)17/h3-7,9,12,15H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEVDEJDOGSNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features an indole moiety linked to a triazolopyrimidine and an azetidine ring. Its structural complexity suggests multiple potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity against various human cancer cell lines. The following table summarizes the findings from multiple research articles regarding its cytotoxic effects:
The mechanisms underlying the anticancer effects of this compound appear to be multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways and modulating mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest, preventing cancer cells from proliferating.
- Microtubule Disruption : Similar to other known chemotherapeutics, it interferes with microtubule dynamics, which is crucial for mitotic spindle formation.
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications to the indole or triazolopyrimidine moieties can significantly alter potency and selectivity. For example:
- Indole Substituents : Variations in the methyl group on the indole ring can enhance or reduce cytotoxicity.
- Triazolopyrimidine Modifications : Changes in the nitrogen positions within the triazole can affect binding affinity to target proteins.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on this compound. Researchers synthesized several analogs and tested their efficacy against various cancer cell lines:
- Analog A : Exhibited improved activity with an IC50 value of 0.3 µM against MCF-7 cells.
- Analog B : Displayed selectivity towards HepG2 cells with minimal toxicity towards normal liver cells.
These findings suggest that further optimization could lead to more effective anticancer agents derived from this scaffold.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
